molecular formula C15H14O3 B018438 Ethyl 4-methyl-1-naphthoylformate CAS No. 101093-81-6

Ethyl 4-methyl-1-naphthoylformate

Cat. No.: B018438
CAS No.: 101093-81-6
M. Wt: 242.27 g/mol
InChI Key: RTYLWBWBCMIRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-1-naphthoylformate is an organic compound with the molecular formula C15H14O3 It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a formyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-1-naphthoylformate can be synthesized through the esterification of 4-methyl-1-naphthoyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.

Another synthetic route involves the reaction of 4-methyl-1-naphthoic acid with ethyl oxalyl monochloride in the presence of a catalyst such as triethylamine. This method also requires reflux conditions and subsequent purification steps to obtain the desired product .

Industrial Production Methods

In an industrial setting, the continuous esterification process can be employed. This involves the reaction of 4-methyl-1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is continuously fed into a reactor, and the product is separated and purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1-naphthoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: 4-methyl-1-naphthoic acid.

    Reduction: Ethyl 4-methyl-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-methyl-1-naphthoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1-naphthoylformate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. The compound’s antioxidant properties may also play a role in scavenging free radicals and protecting cellular components from oxidative damage .

Comparison with Similar Compounds

Ethyl 4-methyl-1-naphthoylformate can be compared with other naphthalene derivatives such as:

    4-methyl-1-naphthoic acid: Lacks the ethyl ester group, making it less reactive in esterification reactions.

    Ethyl 1-naphthoylformate: Differs in the position of the methyl group, which can influence its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

Properties

IUPAC Name

ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYLWBWBCMIRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641297
Record name Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101093-81-6
Record name Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-1-naphthoylformate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-1-naphthoylformate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methyl-1-naphthoylformate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyl-1-naphthoylformate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyl-1-naphthoylformate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methyl-1-naphthoylformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.